4,6-Difluoro-1,3-benzoxazol-2-amine is a heterocyclic organic compound characterized by a benzoxazole ring substituted with two fluorine atoms at the 4 and 6 positions and an amino group at the 2 position. Its molecular formula is CHFN and it has a molecular weight of approximately 169.13 g/mol. The compound exhibits significant interest in various fields due to its unique structural properties, which influence its chemical reactivity and biological activity.
4,6-Difluoro-1,3-benzoxazol-2-amine has been studied for its potential biological activities. Compounds within the benzoxazole family often exhibit antimicrobial and antitumor properties. Preliminary studies suggest that this compound may possess similar pharmacological effects, making it a candidate for further investigation in drug development .
Various synthetic methods have been developed for the preparation of 4,6-difluoro-1,3-benzoxazol-2-amine. Common approaches include:
The uniqueness of 4,6-difluoro-1,3-benzoxazol-2-amine lies in its specific fluorination pattern and amino group positioning which may confer distinct properties compared to these similar compounds.
Interaction studies involving 4,6-difluoro-1,3-benzoxazol-2-amine are critical for understanding its mechanism of action and potential therapeutic applications. These studies often focus on:
Orthocarbonates serve as versatile cyclizing agents in benzoxazole synthesis. For 4,6-difluoro-1,3-benzoxazol-2-amine, a one-pot approach involves reacting 2-amino-4,6-difluorophenol with trimethyl orthocarbonate under acidic conditions. This method leverages the orthocarbonate’s ability to act as both a carbonyl source and dehydrating agent, facilitating cyclization at 80–100°C within 4–6 hours. Key advantages include atom economy and avoidance of stoichiometric bases.
Recent studies demonstrate that substituting trimethyl orthocarbonate with trichloromethyl orthocarbonate improves reaction efficiency, achieving 78% yield under reflux conditions in acetonitrile (Table 1). The electron-withdrawing fluorine substituents enhance electrophilic aromatic substitution, directing cyclization to the ortho position relative to the amino group.
Table 1: Orthocarbonate-Mediated Cyclocondensation Performance
| Orthocarbonate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Trimethyl | Toluene | 110 | 6 | 65 |
| Trichloromethyl | Acetonitrile | 82 | 4 | 78 |
| Triethyl | DMF | 90 | 5 | 71 |
Zinc-based Lewis acids, particularly imidazolium chlorozincate(II) immobilized on magnetic nanoparticles (LAIL@MNP), enable efficient annulation between 2-amino-4,6-difluorophenol and aldehydes. The LAIL@MNP system (4 mg catalyst loading) promotes cyclodehydration at 50°C under solvent-free sonication, achieving 82% yield in 30 minutes. This represents a 40% reduction in reaction time compared to conventional thermal methods.
Electrophilic cyanating agents like cyanogen bromide (BrCN) further enhance regioselectivity. In a representative procedure, BrCN reacts with the amine intermediate to form the oxazole ring’s C–N bond, with LAIL@MNP facilitating both imine formation and cyclization steps.
Table 2: Lewis Acid Catalysts in Annulation Reactions
| Catalyst | Cyanating Agent | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| LAIL@MNP | BrCN | 82 | 30 |
| ZnCl₂ | BrCN | 68 | 45 |
| FeCl₃ | ClCN | 54 | 60 |
Microwave irradiation significantly accelerates the synthesis of 4,6-difluoro-1,3-benzoxazol-2-amine by enhancing reaction kinetics. A protocol combining 2-amino-4,6-difluorophenol and ethyl cyanoformate under microwave conditions (150 W, 120°C) achieves 88% yield in 12 minutes, compared to 6 hours via conventional heating. The rapid dielectric heating minimizes side reactions such as oxidative decomposition of the difluoro substituents.
Table 3: Conventional vs. Microwave-Assisted Synthesis
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional heating | 120 | 360 | 72 |
| Microwave | 120 | 12 | 88 |
The 4,6-difluoro pattern is typically introduced via halogen-directed electrophilic fluorination or through pre-fluorinated building blocks. 2-Amino-4,6-difluorophenol, synthesized via the Balz-Schiemann reaction from the corresponding aniline diazonium salt, serves as the primary precursor. Late-stage fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables selective C–H fluorination at the 4- and 6-positions, achieving 76% regioselectivity in acetonitrile at 60°C.
Table 4: Fluorination Methods Comparison
| Method | Fluorinating Agent | Regioselectivity (%) | Yield (%) |
|---|---|---|---|
| Balz-Schiemann | HF | >99 | 82 |
| Electrophilic | Selectfluor™ | 76 | 68 |
| Nucleophilic | KF | 58 | 54 |
The antifungal activity of 4,6-difluoro-1,3-benzoxazol-2-amine is closely tied to its ability to inhibit fungal 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. The compound’s fluorine atoms at the 4- and 6-positions enhance its electron-withdrawing properties, facilitating strong interactions with the enzyme’s heme iron and hydrophobic active site residues [2]. Structural analogs with substituted urea moieties have shown improved binding affinities, as demonstrated in benzoxazole derivatives bearing 4-fluoro and 4-methoxy groups [2].
Table 1: Substituent Effects on 14α-Demethylase Inhibition
| Substituent Position | Functional Group | Relative Inhibition (%) |
|---|---|---|
| 4 | -F | 62 |
| 4 | -OCH₃ | 55 |
| 2 | -Cl | 28 |
| Unsubstituted | -H | 12 |
Data adapted from benzoxazole-urea derivatives [2] reveals that fluorination at the 4-position maximizes steric and electronic complementarity with CYP51’s substrate-binding pocket. Molecular dynamics simulations suggest that the 4,6-difluoro configuration reduces rotational freedom, stabilizing the benzoxazole core in a planar orientation optimal for π-π stacking with phenylalanine residues . Hybrid derivatives incorporating thioether linkages further improve solubility and membrane permeability, critical for targeting intracellular fungal pathogens [4].
Computational docking analyses reveal that 4,6-difluoro-1,3-benzoxazol-2-amine exhibits selective binding to cytochrome P450 isoforms beyond CYP51, including human CYP3A4 and CYP2C9. Using Glide XP docking protocols, researchers have identified key interactions:
Strategic hybridization of 4,6-difluoro-1,3-benzoxazol-2-amine with 1,2,4-triazole moieties has yielded next-generation antifungals with dual mechanisms of action. These derivatives leverage the triazole’s metal-binding capacity while retaining the benzoxazole’s enzyme inhibitory properties:
Synthetic Pathway
Table 2: Antifungal Activity of Triazole Hybrids
| Hybrid Derivative | MIC Against C. albicans (µg/mL) | LogP |
|---|---|---|
| Parent Compound | 32 | 2.1 |
| Triazole-4-F | 4 | 1.8 |
| Triazole-4-OCH₃ | 8 | 2.3 |
The 4-fluoro-triazole analog demonstrates a 8-fold increase in potency compared to the parent benzoxazole, attributed to enhanced heme iron coordination and improved cellular uptake [2]. X-ray crystallography of the hybrid bound to CYP51 confirms simultaneous interactions: the triazole nitrogen coordinates the heme iron, while the benzoxazole fluorine forms halogen bonds with Tyr-140 [4].
The introduction of fluorine atoms at the 4 and 6 positions of the benzoxazole ring in 4,6-difluoro-1,3-benzoxazol-2-amine significantly alters the liquid crystal phase behavior through multiple mechanisms [1] [2]. Fluorinated benzoxazole compounds demonstrate enhanced nematic mesophase stability compared to their non-fluorinated counterparts, with the lateral fluorine substituents playing a crucial role in modifying intermolecular interactions [2] [3].
The fluorination process fundamentally changes the molecular conformation by increasing the molecular aspect ratio and biphenyl dihedral angle, which subsequently weakens intermolecular π–π stacking interactions [2]. This structural modification results in lower melting points and clearing points while simultaneously suppressing smectic phase formation [2] [3]. Research indicates that fluorinated benzoxazole derivatives exhibit melting points ranging from 83.2°C to 121.0°C compared to 149.2°C for non-fluorinated analogs [2].
Table 1: Phase Transition Temperatures of Fluorinated Benzoxazole Derivatives
| Compound Position | Melting Point (°C) | Nematic Range (°C) | Clearing Point (°C) |
|---|---|---|---|
| Non-fluorinated | 149.2 | 10.4 | 237.0 |
| Position 1 | 121.0 | 14.7 | 208.9 |
| Position 2 | 102.3 | 85.2 | 187.5 |
| Position 3 | 88.4 | 96.9 | 185.3 |
| Position 4 | 83.2 | 35.8 | 202.3 |
The enhanced solubility characteristics of fluorinated benzoxazole compounds in liquid crystal mixtures represent a significant advancement for practical applications [2]. While non-fluorinated 4,6-difluoro-1,3-benzoxazol-2-amine analogs cannot achieve 15 weight percent dissolution in commercial high-birefringence mixtures, fluorinated variants demonstrate stable dissolution for extended periods exceeding 30 days at room temperature [2].
The suppression of smectic phases through fluorination occurs due to the increased biphenyl dihedral angle, which creates more distorted spatial configurations that inhibit the ordered layered arrangements characteristic of smectic mesophases [2] [3]. This effect is particularly pronounced when fluorine atoms are positioned on the inner sides of biphenyl rings, resulting in wider nematic phase temperature intervals [2].
The incorporation of 4,6-difluoro-1,3-benzoxazol-2-amine derivatives into high-birefringence liquid crystal mixtures produces substantial enhancements in dielectric anisotropy properties [2] [4]. Fluorinated benzoxazole compounds exhibit dielectric anisotropy values ranging from 6.51 to 7.01, representing significant improvements over conventional liquid crystal materials [2].
The mechanism underlying dielectric anisotropy enhancement involves the modification of molecular dipole moments through strategic fluorine positioning [2]. The effective dipole moments of fluorinated benzoxazole compounds follow the order: position 4 > position 2 > position 1 > position 3, with corresponding dielectric anisotropy values in high-birefringence mixtures demonstrating the same trend [2].
Table 2: Dielectric Properties of Fluorinated Benzoxazole Mixtures
| Mixture | Parallel Permittivity | Perpendicular Permittivity | Dielectric Anisotropy | Effective Dipole Moment (Debye) |
|---|---|---|---|---|
| Position 1 | 9.77 | 3.02 | 6.75 | -1.81 |
| Position 2 | 10.08 | 3.16 | 6.92 | 6.86 |
| Position 3 | 9.62 | 3.11 | 6.51 | -4.82 |
| Position 4 | 9.93 | 2.92 | 7.01 | 14.10 |
The temperature dependence of dielectric anisotropy in fluorinated benzoxazole mixtures follows predictable patterns, with values decreasing as measurement temperature increases due to reduced molecular order parameters [2]. This temperature sensitivity varies among different fluorination positions, with position 2 fluorinated compounds showing greater sensitivity to temperature changes, attributed to lower clearing points [2].
The birefringence enhancement achieved through fluorination demonstrates values ranging from 0.34 to 0.50 for different fluorination positions [2]. The birefringence ordering follows: position 1 > position 3 > position 2 > position 4, correlating with theoretical calculations based on molecular polarizability anisotropy [2]. These enhanced birefringence values exceed those of benzofuran-based liquid crystals, establishing fluorinated benzoxazoles as superior materials for high-performance optoelectronic applications [2].
The viscoelastic properties of fluorinated benzoxazole mixtures show temperature-dependent behavior, with viscoelastic constants generally increasing upon fluorination due to enhanced dipole-dipole interactions [2]. However, elevated operating temperatures benefit mixtures with lower clearing points by reducing viscoelastic constants and improving device response times [2].
Density Functional Theory calculations provide crucial insights into the molecular polarizability optimization of 4,6-difluoro-1,3-benzoxazol-2-amine derivatives [2] [5] [6]. The B3LYP functional with 6-311++G(d,p) basis set has been established as an effective computational approach for benzoxazole derivatives, yielding accurate predictions of electronic properties [5] [6].
The calculated molecular polarizability components demonstrate significant anisotropy, with the longitudinal component (αXX) ranging from 641.99 to 653.64 Bohr³ across different fluorination positions [2]. The isotropic polarizability components follow the order: position 4 > position 3 > position 0 > position 1 > position 2, while the anisotropy parameter (Δα) shows the sequence: position 4 > position 0 > position 3 > position 1 > position 2 [2].
Table 3: Calculated Molecular Polarizability Components
| Fluorination Position | αXX (Bohr³) | αYY (Bohr³) | αZZ (Bohr³) | Isotropic α (Bohr³) | Anisotropy Δα (Bohr³) |
|---|---|---|---|---|---|
| Non-fluorinated | 649.96 | 265.65 | 164.51 | 360.04 | 434.88 |
| Position 1 | 645.16 | 262.84 | 168.71 | 358.90 | 429.39 |
| Position 2 | 641.99 | 264.39 | 166.47 | 357.62 | 426.56 |
| Position 3 | 648.08 | 264.65 | 166.33 | 359.69 | 432.59 |
| Position 4 | 653.64 | 266.15 | 164.33 | 361.38 | 438.40 |
The theoretical birefringence calculations, derived from Vuks formula using the calculated polarizability components, predict values in the order: position 4 > position 0 > position 3 > position 1 > position 2 [2]. These theoretical predictions correlate well with experimental birefringence measurements for positions 1-3, validating the computational approach [2].
Frontier molecular orbital analysis reveals that fluorination significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [2] [5]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps for benzoxazole derivatives range from 3.80 to 4.20 electron volts, with smaller gaps indicating higher chemical reactivity [7].
The molecular dipole moment calculations demonstrate substantial variations with fluorination position, ranging from 1.8148 Debye for position 1 to 4.0915 Debye for position 2 [2]. The angle between the permanent dipole moment and molecular long axis varies significantly, affecting the effective dipole moment calculations crucial for dielectric anisotropy predictions [2].
Optimization of molecular geometry through Density Functional Theory calculations reveals that fluorination affects bond lengths and angles compared to experimental crystallographic data [7]. The calculated bond lengths and angles show remarkable agreement with experimental values, with correlation coefficients exceeding 0.97 for both proton and carbon nuclear magnetic resonance signals [6].